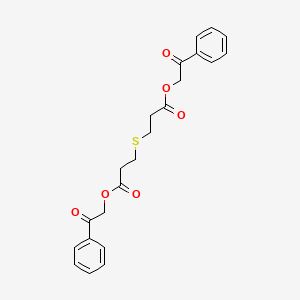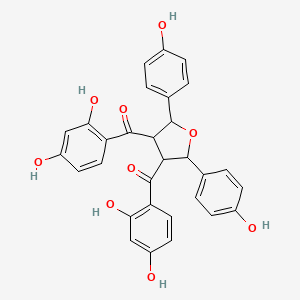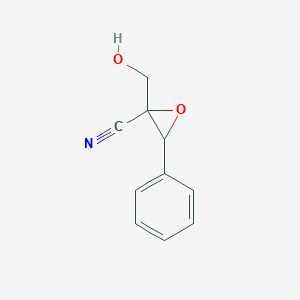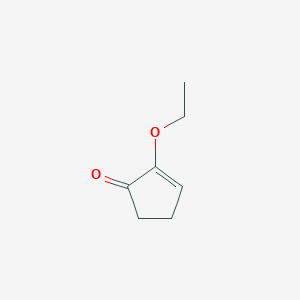
Bis(2-oxo-2-phenylethyl) 3,3'-sulfanediyldipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is an organic compound with a complex structure that includes phenyl groups, oxo groups, and a sulfanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate typically involves the reaction of 2-oxo-2-phenylethyl derivatives with a sulfanediyl dipropanoate precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development for treating various diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate include:
- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
- Bis(2-oxo-2-phenylethyl) 3,4’-biphenyldicarboxylate
Uniqueness
What sets Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate apart from these similar compounds is its unique sulfanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Properties
| 122005-41-8 | |
Molecular Formula |
C22H22O6S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
phenacyl 3-(3-oxo-3-phenacyloxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C22H22O6S/c23-19(17-7-3-1-4-8-17)15-27-21(25)11-13-29-14-12-22(26)28-16-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
PKSAJSDHDWJNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCSCCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)


![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)



